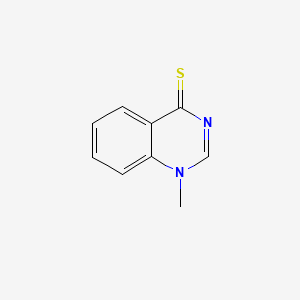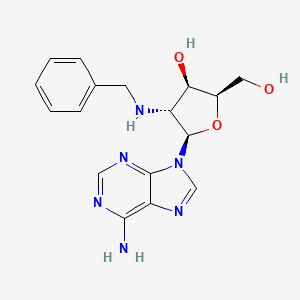
1,2,2-Triphenylvinyl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Triphenylvinyl trifluoromethanesulfonate is an organic compound with the molecular formula C21H15F3O3S. It is known for its unique chemical properties and applications in various fields, including materials science and organic synthesis. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a triphenylvinyl moiety, which imparts distinct reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
1,2,2-Triphenylvinyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1,2,2-triphenylvinyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and safety, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
1,2,2-Triphenylvinyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and boranes are used. Reactions may require catalysts like palladium or platinum complexes.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while addition reactions with halogens produce halogenated compounds.
科学研究应用
1,2,2-Triphenylvinyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Materials Science: The compound is employed in the development of advanced materials with unique optical and electronic properties, such as light-emitting diodes (LEDs) and organic photovoltaics.
Biology and Medicine: Research explores its potential as a building block for bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 1,2,2-triphenylvinyl trifluoromethanesulfonate involves its ability to act as an electrophile or nucleophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The vinyl group can participate in addition reactions, forming new bonds with electrophiles. These properties enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex structures and functional materials.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound shares the trifluoromethanesulfonate group but differs in the alkyl chain structure.
Tetraphenylethene-based Compounds: These compounds have similar aromatic structures and are used in materials science for their aggregation-induced emission properties.
Uniqueness
1,2,2-Triphenylvinyl trifluoromethanesulfonate is unique due to its combination of a triphenylvinyl moiety with a trifluoromethanesulfonate group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
24764-60-1 |
|---|---|
分子式 |
C21H15F3O3S |
分子量 |
404.4 g/mol |
IUPAC 名称 |
1,2,2-triphenylethenyl trifluoromethanesulfonate |
InChI |
InChI=1S/C21H15F3O3S/c22-21(23,24)28(25,26)27-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
InChI 键 |
LIQYZMTWXROQGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















